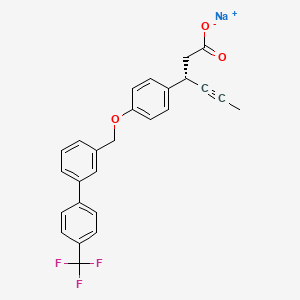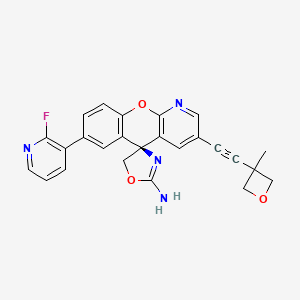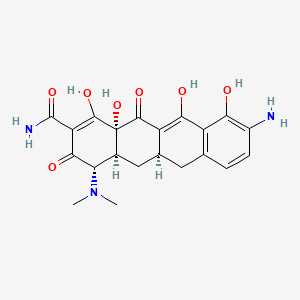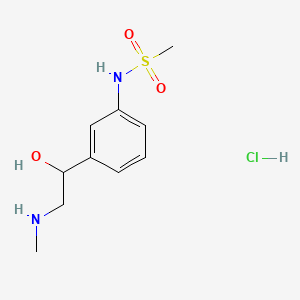
Ammonium, oxofluoromolybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, oxofluoromolybdate is a chemical compound with the formula (NH₄)₂MoO₂F₄. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as an anticariogenic agent, which helps in the prevention of dental caries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium, oxofluoromolybdate can be synthesized through a reaction involving ammonium molybdate and hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ (NH₄)₂MoO₄ + 2HF → (NH₄)₂MoO₂F₂ + 2H₂O ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of hydrofluoric acid due to its highly corrosive nature. The process requires precise control of temperature and concentration to achieve high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium, oxofluoromolybdate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum compounds.
Substitution: Fluoride ions in the compound can be substituted with other halides or ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Halide-substituted molybdenum compounds.
Applications De Recherche Scientifique
Ammonium, oxofluoromolybdate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various molybdenum compounds and catalysts.
Biology: It has been studied for its potential anticariogenic properties, helping to prevent dental caries.
Mécanisme D'action
The mechanism by which ammonium, oxofluoromolybdate exerts its effects involves its interaction with biological molecules. For example, its anticariogenic action is believed to be due to its ability to inhibit the demineralization of tooth enamel by forming a protective layer on the tooth surface. Additionally, its role in reducing oxidative stress involves the activation of the NRF2 signaling pathway, which enhances the expression of antioxidant genes .
Comparaison Avec Des Composés Similaires
Ammonium molybdate: (NH₄)₂MoO₄
Ammonium tetrathiomolybdate: (NH₄)₂MoS₄
Ammonium heptamolybdate: (NH₄)₆Mo₇O₂₄·4H₂O
Comparison: Ammonium, oxofluoromolybdate is unique due to the presence of both fluoride and oxo ligands, which impart distinct chemical properties compared to other ammonium molybdate compounds. For instance, the fluoride ions enhance its anticariogenic properties, making it more effective in dental applications compared to ammonium molybdate .
Propriétés
Numéro CAS |
30291-63-5 |
|---|---|
Formule moléculaire |
F4H4MoNO2- |
Poids moléculaire |
221.98 g/mol |
Nom IUPAC |
azanium;dioxomolybdenum(2+);tetrafluoride |
InChI |
InChI=1S/4FH.Mo.H3N.2O/h4*1H;;1H3;;/q;;;;+2;;;/p-3 |
Clé InChI |
DZTCPNIIPUUTDF-UHFFFAOYSA-K |
SMILES |
F[Mo-]=O.[NH4+] |
SMILES canonique |
[NH4+].O=[Mo+2]=O.[F-].[F-].[F-].[F-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, oxofluoromolybdate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


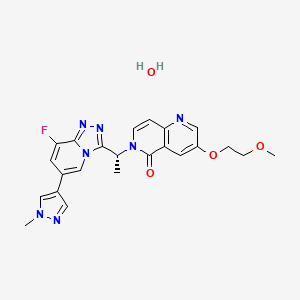
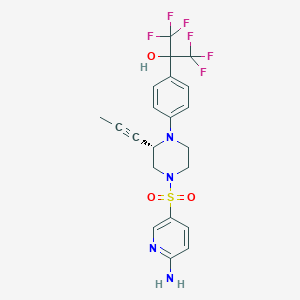

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
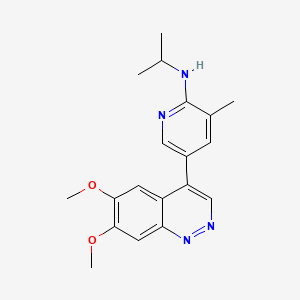
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
